molecular formula C54H52N6O6 B15194540 9H-Purin-6-amine, 9-(2-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-2-(4-morpholinyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- CAS No. 134934-70-6

9H-Purin-6-amine, 9-(2-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-2-(4-morpholinyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-

Cat. No.: B15194540
CAS No.: 134934-70-6
M. Wt: 881.0 g/mol
InChI Key: MRJJCUNQDXKLFF-JKGXBWLBSA-N
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Description

The compound “9H-Purin-6-amine, 9-(2-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-2-(4-morpholinyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” is a complex organic molecule that belongs to the purine class of compounds. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is notable for its intricate structure, which includes multiple functional groups and protective groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each designed to introduce specific functional groups and protective groups in a controlled manner. The general synthetic route can be summarized as follows:

    Starting Material Preparation: The synthesis begins with the preparation of the purine base, which is then modified to introduce the amine group at the 6-position.

    Glycosylation: The purine base undergoes glycosylation with a protected sugar derivative, such as 2-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranose. This step often requires the use of a Lewis acid catalyst under anhydrous conditions.

    Morpholine Introduction: The 2-position of the sugar moiety is then functionalized with a morpholine group, typically through nucleophilic substitution reactions.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amine group at the 6-position can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The protective groups can be selectively removed through reduction reactions, often using hydrogenation or metal hydrides.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can lead to the removal of protective groups, revealing the core structure of the molecule.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of nucleoside analogs.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the purine base allows it to mimic natural nucleosides, potentially interfering with DNA or RNA synthesis. The protective groups and functional modifications enhance its stability and bioavailability, making it a potent candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another purine nucleoside, differing in the functional groups attached to the purine ring.

    Nucleoside Analogs: Synthetic compounds designed to mimic natural nucleosides, often used in antiviral and anticancer therapies.

Uniqueness

This compound stands out due to its complex structure, which includes multiple protective groups and functional modifications. These features enhance its stability and specificity, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

134934-70-6

Molecular Formula

C54H52N6O6

Molecular Weight

881.0 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-morpholin-4-yloxolan-3-ol

InChI

InChI=1S/C54H52N6O6/c1-62-44-27-23-40(24-28-44)53(38-15-7-3-8-16-38,39-17-9-4-10-18-39)58-50-47-51(56-36-55-50)60(37-57-47)52-48(59-31-33-64-34-32-59)49(61)46(66-52)35-65-54(41-19-11-5-12-20-41,42-21-13-6-14-22-42)43-25-29-45(63-2)30-26-43/h3-30,36-37,46,48-49,52,61H,31-35H2,1-2H3,(H,55,56,58)/t46-,48-,49+,52-/m1/s1

InChI Key

MRJJCUNQDXKLFF-JKGXBWLBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)N1CCOCC1

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)N1CCOCC1

Origin of Product

United States

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